3-Chloroallyltrimethylsilane

Description

Significance of Allylsilanes in Modern Organic Synthesis

Allylsilanes are characterized by the presence of a C=C double bond adjacent to a carbon-silicon bond. This arrangement confers unique reactivity, primarily due to the β-silicon effect, where the silicon atom stabilizes the development of positive charge at the β-carbon during electrophilic attack. This effect allows for highly regioselective reactions where an incoming electrophile adds to the γ-carbon of the allyl system. acs.orgscispace.com

The utility of allylsilanes is widespread, finding application in a variety of important transformations, including the Hosomi-Sakurai reaction, a cornerstone of carbon-carbon bond formation. acs.orgresearchgate.net Their stability, low toxicity, and the ability to be incorporated into complex molecules make them valuable intermediates in the synthesis of natural products and other intricate organic targets. ias.ac.inresearchgate.net

Overview of 3-Chloroallyltrimethylsilane within the Allylsilane Class

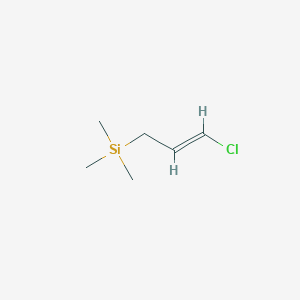

Within the broad family of allylsilanes, this compound holds a specific and important position. Its structure features a trimethylsilyl (B98337) group and a chlorine atom at opposite ends of a propenyl chain. This unique substitution pattern makes it a bifunctional reagent, capable of participating in a range of chemical transformations that capitalize on the distinct properties of both the allylsilane and the allyl chloride moieties.

The presence of the chlorine atom, in particular, expands its synthetic utility beyond that of simple allylsilanes. It can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of other transformations. This dual reactivity allows for the construction of more complex and functionalized molecules in a controlled manner.

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C6H13ClSi |

| Molecular Weight | 148.71 g/mol |

| Boiling Point | 137 °C at 736 mmHg lookchem.com |

| Density | 0.898 g/mL at 25 °C lookchem.com |

| Refractive Index | n20/D 1.444 lookchem.com |

| Flash Point | 73 °F lookchem.com |

This data is compiled from publicly available chemical information.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dichloropropene (B49464) with chlorotrimethylsilane (B32843) in the presence of a suitable metal. lookchem.com Another approach utilizes the reaction of 3-chloroallyltrichlorosilane with a methylating agent like methylmagnesium bromide. lookchem.comresearchgate.net The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Applications in Organic Synthesis

The true value of this compound lies in its diverse applications in organic synthesis, where it serves as a versatile building block for constructing more complex molecular architectures.

Reactions with Carbonyl Compounds

One of the most well-documented applications of this compound is its reaction with aldehydes and ketones. In the presence of a Lewis acid catalyst, it reacts with aldehydes to form the methyl ethers of homoallylic alcohols. rsc.orgrsc.orgkyoto-u.ac.jprsc.org This reaction proceeds with high regioselectivity, with the new carbon-carbon bond forming at the γ-position of the allylsilane. scispace.com

Synthesis of Unsaturated Epoxides

This compound is a key precursor in the regioselective synthesis of α,β-unsaturated epoxides. kyoto-u.ac.jpresearchgate.netacs.orgacs.orgacs.orgacs.orgresearchgate.net The process typically involves the reaction of this compound with an acid chloride to yield an α-chloro-β,γ-unsaturated ketone. researchgate.netresearchgate.netresearchgate.net Subsequent reduction of the ketone followed by treatment with a base leads to the formation of the desired α,β-unsaturated epoxide in good yield. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-chloroprop-2-enyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-8(2,3)6-4-5-7/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULCDOARKKVRX-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18187-39-8 | |

| Record name | 3-Chloroallyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroallyltrimethylsilane

Cobalt-Catalyzed Mono-Coupling Approaches

Cobalt-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and their application in the synthesis of allylsilanes has been particularly successful. These methods offer high efficiency and stereocontrol.

A significant advancement in the synthesis of γ-substituted allylsilanes involves the cobalt-catalyzed mono-coupling of trimethylsilylmethylmagnesium chloride with 1,2-dihalogenoethylenes. researchgate.net This reaction proceeds efficiently in the presence of a catalytic amount of either cobalt(II) or cobalt(III) acetylacetonate (B107027). researchgate.net The use of solvents such as tetrahydrofuran (B95107) (THF) or a mixture of THF and N-methyl-2-pyrrolidone (NMP) facilitates this transformation, leading to the formation of 3-trimethylsilyl-1-halogeno-1-propene in high yields. researchgate.net This mono-coupling pathway is highly selective, avoiding the formation of undesired double addition products. researchgate.net

A key feature of the cobalt-catalyzed mono-coupling reaction is the high degree of stereochemical control it offers. researchgate.net The reaction of trimethylsilylmethylmagnesium chloride with 1,2-dihalogenoethylenes has been shown to produce the (E)-isomer of the resulting allylsilane with greater than 99% stereoselectivity. researchgate.net This high E-selectivity is a significant advantage, as the stereochemistry of the allylsilane can influence the stereochemical outcome of its subsequent reactions. The stereospecificity of this reaction allows for the synthesis of geometrically pure (E)-allylsilanes, which are valuable intermediates in organic synthesis. researchgate.net

Alternative Synthetic Routes to 3-Chloroallyltrimethylsilane

Besides cobalt-catalyzed methods, other synthetic strategies have been developed to produce this compound. These alternative routes often utilize different starting materials and reaction conditions.

One alternative pathway involves the transformation of 3-chloroallyltrichlorosilane. lookchem.com This method utilizes a Grignard reagent, specifically methylmagnesium bromide, to methylate the trichlorosilyl (B107488) group of the starting material. lookchem.com The reaction is typically carried out in diethyl ether and has been reported to provide this compound in a yield of 73%. lookchem.com

Another synthetic approach involves the reaction of chlorotrimethylsilane (B32843) with a mixture of (E)- and (Z)-1,3-dichloropropene. lookchem.com This reaction has been reported to yield 1-chloro-3-trimethylsilylpropene, an isomer of this compound, with a 40% yield. lookchem.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of synthetic routes to this compound is crucial for improving its accessibility and utility. In the cobalt-catalyzed mono-coupling reaction, the choice of catalyst and solvent system is critical for achieving high yields and stereoselectivity. The use of 1 mol% of cobalt(II) or cobalt(III) acetylacetonate in THF or a THF-NMP mixture has been demonstrated to be effective. researchgate.net Further optimization of reaction parameters such as temperature and reaction time could potentially lead to even higher efficiencies.

For the alternative synthetic routes, there is also potential for optimization. In the transformation of 3-chloroallyltrichlorosilane, factors such as the stoichiometry of the Grignard reagent and the reaction temperature could be adjusted to maximize the yield. lookchem.com Similarly, for the reaction involving chlorotrimethylsilane and dichloropropenes, investigating different reaction conditions, such as the use of a catalyst or a different solvent, might lead to an improvement in the reported 40% yield. lookchem.com

Table of Synthetic Routes and Yields for this compound

| Synthetic Route | Starting Materials | Reagents/Catalyst | Solvent | Yield | Reference |

| Cobalt-Catalyzed Mono-Coupling | Trimethylsilylmethylmagnesium Chloride, 1,2-Dihalogenoethylenes | Co(II) or Co(III) acetylacetonate | THF or THF/NMP | High | researchgate.net |

| Transformation | 3-Chloroallyltrichlorosilane | Methylmagnesium bromide | Diethyl ether | 73% | lookchem.com |

| Reaction with Dichloropropenes | Chlorotrimethylsilane, E/Z-1,3-Dichloropropene | - | - | 40% | lookchem.com |

Reactivity and Mechanistic Investigations of 3 Chloroallyltrimethylsilane

Electrophilic Activation and Nucleophilic Additions

The reaction of 3-chloroallyltrimethylsilane with aldehydes in the presence of a Lewis acid has been demonstrated to produce methyl ethers of homoallyl alcohols. rsc.orgresearchgate.net This transformation showcases the utility of this compound as a homoenolate equivalent, where the Lewis acid facilitates the activation of the carbonyl compound towards nucleophilic attack by the allylsilane. The reaction proceeds to afford the corresponding etherified products in yields that are influenced by the specific substrates and reaction conditions employed.

| Aldehyde Reactant | Product | Reference |

|---|---|---|

| Benzaldehyde | Methyl ether of 1-phenyl-3-buten-1-ol | rsc.org |

| p-Anisaldehyde | Methyl ether of 1-(4-methoxyphenyl)-3-buten-1-ol | rsc.org |

| Crotonaldehyde | Methyl ether of 1,5-hexadien-3-ol | rsc.org |

The mechanistic pathway for the Lewis acid-mediated allylation of aldehydes with this compound involves several key steps. researchgate.net Initially, the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack of the γ-carbon of the this compound onto the carbonyl carbon. This attack occurs with a concomitant migration of the double bond and elimination of the trimethylsilyl (B98337) group. The resulting intermediate is a carbocation that is subsequently trapped by a nucleophile present in the reaction medium. In the presence of methanol (B129727) as a solvent or co-solvent, this trapping leads to the formation of the observed methyl ethers of homoallyl alcohols. rsc.orgresearchgate.net

The reaction between this compound and various acid chlorides provides a direct route to α-chloro-β,γ-unsaturated ketones. researchgate.netacs.orgresearchgate.net This transformation is highly regioselective, with the acylation occurring at the α-position relative to the chlorine atom of the original allylsilane. The reaction is a valuable method for the synthesis of these specific ketone structures, which can serve as versatile intermediates in further synthetic transformations. researchgate.net

| Acid Chloride Reactant | Product (α-Chloro-β,γ-Unsaturated Ketone) | Reference |

|---|---|---|

| Benzoyl chloride | 2-Chloro-1-phenyl-3-buten-1-one | researchgate.netmolaid.com |

| Acetyl chloride | 3-Chloro-4-penten-2-one | researchgate.net |

| Propionyl chloride | 4-Chloro-5-hexen-3-one | researchgate.net |

The α-chloro-β,γ-unsaturated ketones synthesized from the reaction of this compound and acid chlorides are valuable precursors for the regioselective synthesis of α,β-unsaturated epoxides. researchgate.netacs.orgresearchgate.net This conversion is typically achieved through a two-step sequence. First, the ketone functionality is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). researchgate.netresearchgate.net The resulting chlorohydrin intermediate is then treated with a base, commonly sodium hydroxide (B78521) (NaOH), which promotes an intramolecular nucleophilic substitution to form the epoxide ring, with the concurrent elimination of the chlorine atom. researchgate.netresearchgate.net This methodology allows for the controlled formation of α,β-unsaturated epoxides in good yields. researchgate.netresearchgate.net Treatment of the α-chloro-β,γ-unsaturated ketone with methyl lithium instead of a reducing agent can lead to the formation of homologous epoxides. researchgate.netresearchgate.net

Reactions with Acid Chlorides

Formation of Homologous Epoxides via Organometallic Reagents

The synthesis of epoxides, three-membered cyclic ethers, is a cornerstone of organic chemistry due to their utility as synthetic intermediates. This compound serves as a precursor for the formation of homologous epoxides through reactions involving organometallic reagents.

A key strategy involves the initial reaction of this compound with an acid chloride to produce an α-chloro-β,γ-unsaturated ketone. researchgate.netresearchgate.net This ketone can then be subjected to reduction using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by treatment with a base such as sodium hydroxide (NaOH), to yield an α,β-unsaturated epoxide with high regioselectivity. researchgate.netresearchgate.netresearchgate.net

Alternatively, direct treatment of the α-chloro-β,γ-unsaturated ketone with an organometallic reagent, such as methyl lithium, bypasses the reduction step and leads to the formation of a homologous epoxide. researchgate.netresearchgate.netresearchgate.net This approach allows for the introduction of an additional carbon substituent on the epoxide ring. The regioselective opening of epoxides with various organometallic reagents, including organocuprates and Grignard reagents, is a well-established method for forming new carbon-carbon bonds with stereochemical control. acs.orgnih.govacs.orgmasterorganicchemistry.com The choice of the organometallic reagent and the reaction conditions can influence the regioselectivity of the epoxide ring-opening. nih.govacs.org

The following table summarizes the formation of epoxides from this compound derivatives:

| Starting Material | Reagents | Product | Reference |

| α-Chloro-β,γ-unsaturated ketone | 1. NaBH₄ or LiAlH₄2. NaOH | α,β-Unsaturated epoxide | researchgate.netresearchgate.netresearchgate.net |

| α-Chloro-β,γ-unsaturated ketone | Methyl lithium | Homologous epoxide | researchgate.netresearchgate.netresearchgate.net |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are excellent substrates for such transformations.

Nickel and palladium catalysts are highly effective in promoting cross-coupling reactions of γ-substituted allylsilanes, which can be derived from this compound. researchgate.net For instance, 3-trimethylsilyl-1-halogeno-1-propene, synthesized from the cobalt-catalyzed mono-coupling of trimethylsilylmethylmagnesium chloride with 1,2-dihalogenoethylene, can undergo nickel- or palladium-catalyzed coupling with various organometallic compounds to afford a diverse array of γ-substituted allylsilanes. researchgate.net These reactions are valuable for constructing complex organic molecules. nih.govresearchgate.netacs.orgorganic-chemistry.org The choice of metal catalyst (nickel vs. palladium) can influence the regioselectivity of the reaction, leading to either alkenylsilanes or allylsilanes. nih.govorganic-chemistry.org

A summary of representative coupling reactions is presented below:

| Catalyst | Substrates | Product Type | Reference |

| Nickel or Palladium | 3-Trimethylsilyl-1-halogeno-1-propene and Organometallic compounds | γ-Substituted allylsilanes | researchgate.net |

| Palladium | γ-Silylated allyl acetates and Water | Allylsilanes (via 1,2-shift) | researchgate.net |

| Nickel | Allyl alcohols and Silylzinc reagents | Allylsilanes | organic-chemistry.org |

Chromium-mediated coupling reactions offer a distinct and efficient method for the synthesis of allylic hydroxysilanes. researchgate.netthieme-connect.com Specifically, the coupling of 1-bromo-3-trimethylsilylpropene with various aldehydes in the presence of a chromium(II) salt leads to the formation of allylic hydroxysilanes. researchgate.netthieme-connect.com This process, often referred to as a Nozaki-Hiyama-Kishi (NHK) reaction, is known for its high chemoselectivity and diastereoselectivity. researchgate.netclockss.org The resulting allylic hydroxysilanes are versatile intermediates, for example, in the synthesis of E-1,3-dienes through a vinylogous Peterson olefination. thieme-connect.com

Key features of chromium-mediated coupling include:

| Reagents | Product | Subsequent Transformation | Reference |

| 1-Bromo-3-trimethylsilylpropene, Aldehyde, Cr(II) | Allylic hydroxysilane | Vinylogous Peterson olefination to E-1,3-dienes | researchgate.netthieme-connect.com |

| Allyl bromide, Garner aldehyde, CrCl₂ | Homoallylic alcohol | Synthesis of (2R,3R,4R)-3-hydroxy-4-methylproline | clockss.org |

Stereochemical Aspects of Reactions Involving this compound

Controlling the stereochemistry of a reaction is a paramount goal in modern organic synthesis. Reactions involving this compound and its derivatives offer several opportunities for stereochemical control.

The stereochemical outcome of reactions involving allylsilanes can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. rsc.org For instance, in the chromium-mediated coupling of aldehydes with allylic halides, the stereoselectivity of the reaction can be high, leading to the preferential formation of one diastereomer. clockss.org Similarly, the use of chiral ligands in transition metal-catalyzed reactions can induce enantioselectivity, affording products with a high enantiomeric excess. The stereochemistry of the reagent itself can also dictate the stereochemical outcome of the reaction, a principle known as reagent-controlled stereoselection. youtube.com

A powerful strategy for the synthesis of optically active secondary allylic alcohols involves the use of allylsilanes in a two-step sequence: asymmetric dihydroxylation followed by a Peterson olefination. researchgate.net The asymmetric dihydroxylation of the allylsilane, often using osmium tetroxide in the presence of a chiral ligand, introduces two hydroxyl groups with a specific stereochemistry. The subsequent Peterson olefination, a reaction between a β-hydroxysilane and a carbonyl compound, then proceeds to form an alkene with the desired stereochemistry, effectively transferring the chirality from the diol intermediate to the final allylic alcohol product. researchgate.net The presence of the trialkylsilyl group can influence the stereochemical course of the asymmetric dihydroxylation reaction. researchgate.net

This two-step process provides a reliable method for accessing enantioenriched allylic alcohols, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

d-Orbital Stereoelectronic Control in S_N2' Displacements by Organocuprate Reagents

The reaction of allylic electrophiles with organocuprate reagents is a powerful method for carbon-carbon bond formation. In the case of substrates like this compound, the reaction often proceeds via an S_N2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, leading to a double bond migration and displacement of the leaving group. The stereochemical outcome of these reactions is of paramount importance for their application in asymmetric synthesis.

Research has indicated that the stereochemistry of S_N2' displacements by organocuprate reagents is not merely a matter of sterics but is governed by profound stereoelectronic effects. A key explanatory model involves the role of the d-orbitals of the copper atom in the organocuprate reagent. It has been proposed that a "bidentate" interaction occurs, involving a d-orbital of the nucleophilic copper and both the π* (antibonding) and σ* (antibonding) orbitals of the allylic substrate. ub.edu This model suggests a transition state where the copper reagent coordinates to the double bond of the allyl silane, facilitating the nucleophilic attack.

The interaction between the copper d-orbitals and the substrate's frontier orbitals lowers the activation energy of the reaction and dictates the trajectory of the incoming nucleophile, thus ensuring high stereoselectivity. This mechanistic understanding is crucial for the rational design of synthetic strategies utilizing this compound and related allylic systems.

Radical Processes and this compound Reactivity

Free radical reactions offer a complementary approach to polar reactions for the formation of chemical bonds, often displaying unique reactivity and selectivity. masterorganicchemistry.com These processes, which involve intermediates with unpaired electrons, typically consist of three main stages: initiation, propagation, and termination. masterorganicchemistry.com Initiation can be achieved through thermal or photochemical homolysis of a weak bond or by a redox process. masterorganicchemistry.comyoutube.com

While specific literature detailing extensive radical reactions of this compound is not abundant in the provided context, its structure suggests a high potential for participating in such transformations. The presence of an allylic chlorine atom and a carbon-carbon double bond provides handles for initiating and propagating radical chains. The allylic C-Cl bond is relatively weak and can undergo homolytic cleavage upon initiation to form a stabilized allylic radical. Furthermore, the trimethylsilyl group can influence the stability and reactivity of radical intermediates.

Radical reactions are generally less sensitive to the polarity of the solvent compared to ionic reactions. masterorganicchemistry.com The stability of the radical intermediates is a key factor governing the reaction's feasibility, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. youtube.com

Radical Cascade Reactions

Radical cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple bonds in a single operation from a single starting material. semanticscholar.org These processes are initiated by the generation of a radical which then undergoes a series of intramolecular (and sometimes intermolecular) reactions, creating complex molecular structures with high efficiency and atom economy. semanticscholar.org

A common strategy in radical cascades is atom transfer radical cyclization (ATRC), where a radical is generated by the abstraction of a halogen atom by a transition metal catalyst, followed by cyclization onto a multiple bond. ub.edunih.gov The resulting cyclized radical can then be trapped, often by the same halogen atom from the catalyst, to complete the catalytic cycle. escholarship.org

Given the structure of this compound, it can be envisaged as a potential substrate in radical cascade processes. For instance, in a hypothetical scenario, an intermolecular radical addition to the double bond of this compound could be the first step. The resulting radical could then, under appropriate conditions, participate in further transformations.

While direct examples of radical cascade reactions starting from this compound are not detailed in the provided search results, the reactivity of similar structures, such as allyltrimethylsilane (B147118) in copper-mediated ATRC of trichloroacetamides, suggests the feasibility of such processes. ub.edu The general principles of radical cyclization, which can form five- and six-membered rings with high efficiency, are well-established. wikipedia.org The development of new radical cascade strategies remains an active area of research, with potential applications in the synthesis of complex natural products and other valuable molecules. semanticscholar.orgrsc.org

Applications of 3 Chloroallyltrimethylsilane in Complex Molecule Synthesis

Expanding the Scope of Allylsilane Chemistry

3-Chloroallyltrimethylsilane has emerged as a versatile building block in organic synthesis, enabling the development of innovative synthetic strategies. Its unique combination of a reactive allylic chloride and a stabilizing trimethylsilyl (B98337) group allows for a range of transformations that expand the traditional scope of allylsilane chemistry. This includes its incorporation into complex cascade reactions and the formulation of novel synthetic sequences to access valuable molecular architectures.

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation. The integration of this compound into such sequences allows for the rapid construction of intricate molecular frameworks from simple precursors.

One conceptual example of a cascade sequence involves the initial reaction of this compound with an acid chloride to form an α-chloro-β,γ-unsaturated ketone. This intermediate can then participate in a tandem Michael addition-nitrone cyclization sequence. In this hypothetical cascade, a nucleophile would first add to the β-position of the unsaturated ketone in a Michael fashion. The resulting enolate could then be trapped by an in-situ generated nitrone, leading to a cyclization event and the formation of a complex heterocyclic system. While direct literature examples of this specific cascade are not prevalent, the known reactivity of the individual components suggests its feasibility.

Another potential cascade involves a Hock rearrangement followed by a Friedel-Crafts reaction. beilstein-journals.org Although not initiated by this compound itself, the α,β-unsaturated ketone synthesized from it could be a precursor to an allylic hydroperoxide. This hydroperoxide could then undergo an acid-catalyzed Hock rearrangement to generate an intermediate aldehyde, which could be trapped in an intramolecular or intermolecular Friedel-Crafts reaction to build complex carbocyclic or heterocyclic scaffolds. beilstein-journals.org

The following table outlines a conceptual cascade reaction involving a derivative of this compound.

| Reaction Stage | Description | Key Intermediates |

| Initiation | Reaction of this compound with an acid chloride. | α-chloro-β,γ-unsaturated ketone |

| Cascade Step 1 | Michael addition of a nucleophile to the β-position. | Enolate intermediate |

| Cascade Step 2 | Intramolecular trapping by a nitrone (or other electrophile). | Complex heterocyclic product |

The unique reactivity of this compound has been exploited to develop novel synthetic sequences for the preparation of valuable intermediates. researchgate.net

A significant example is the synthesis of α,β-unsaturated epoxides. This sequence begins with the reaction of this compound with an acid chloride to yield an α-chloro-β,γ-unsaturated ketone. researchgate.netacs.org Subsequent reduction of the ketone with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding chlorohydrin. Treatment of this intermediate with a base, for instance, sodium hydroxide (B78521) (NaOH), induces an intramolecular SN2 reaction, where the alkoxide displaces the chloride to form the desired α,β-unsaturated epoxide with high regioselectivity. researchgate.net

This sequence provides a reliable method for the construction of vinyl-substituted epoxides, which are versatile intermediates for further synthetic transformations.

Another novel synthetic application is the reaction of this compound with aldehydes. kyoto-u.ac.jp This reaction, typically carried out in the presence of a Lewis acid, proceeds via an allylation mechanism to furnish homoallylic alcohols. The trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation and directing the regioselectivity of the reaction.

The table below summarizes key findings for a novel synthetic sequence starting from this compound.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Key Transformation |

| This compound | Acid Chloride | α-chloro-β,γ-unsaturated ketone | NaBH₄, then NaOH | α,β-Unsaturated Epoxide | Ketone formation, reduction, and intramolecular cyclization |

| This compound | Aldehyde | - | Lewis Acid | Homoallylic Alcohol | Lewis acid-mediated allylation |

Computational and Spectroscopic Characterization in Mechanistic Elucidation

Theoretical Studies on Reaction Regioselectivity and Stereoselectivity

Computational chemistry has emerged as a powerful tool for predicting and rationalizing the selectivity observed in chemical reactions. rsc.org Theoretical studies, often employing density functional theory (DFT), are instrumental in dissecting the factors that govern the regioselective and stereoselective outcomes of reactions involving 3-chloroallyltrimethylsilane.

The regioselectivity of a reaction, or the preference for bond formation at one position over another, can be computationally assessed by comparing the activation energies of different possible reaction pathways. nih.gov For instance, in the Lewis acid-mediated reactions of this compound with aldehydes, theoretical calculations can help determine whether the reaction will proceed via an SN1-type mechanism, which could explain the observed selectivities. rsc.orgresearchgate.net By modeling the energies of the transition states leading to various regioisomers, researchers can predict the major product of the reaction.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is another critical aspect that can be investigated through theoretical means. Computational models can elucidate the subtle energetic differences between diastereomeric transition states, providing a rationale for the observed product distribution. For example, in the context of allylation reactions, ab initio molecular orbital studies can be employed to analyze the transition state structures and predict the stereochemical outcome. rsc.org These calculations often consider the non-covalent interactions within the transition state, which can play a significant role in determining the stereoselectivity. rsc.org

Elucidation of Reaction Intermediates and Transition States

The fleeting nature of reaction intermediates and transition states makes their direct experimental observation challenging. wikipedia.org Computational chemistry provides a means to visualize and characterize these transient species, offering a deeper understanding of the reaction mechanism. nih.govsmu.edu

Theoretical calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. libretexts.org This allows for the detailed analysis of the reaction pathway, including the identification of any "hidden" intermediates that may not be readily detectable by experimental methods. nih.govsmu.edu For example, in the reaction of this compound, computational studies can help to characterize the structure of the key allylic cation intermediate that may be formed.

The geometry of the transition state is of particular importance as it dictates the kinetic feasibility of a reaction. wikipedia.org Computational methods can determine the precise arrangement of atoms at the transition state, revealing crucial information about bond breaking and bond formation processes. chemrxiv.org This information is vital for understanding how the structure of the reactants influences the reaction rate and selectivity.

Spectroscopic Analysis of Reactive Species

While computational studies provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the existence and structure of reactive species. nih.gov In the context of reactions involving this compound, various spectroscopic methods can be employed to detect and characterize intermediates.

In situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can monitor the progress of a reaction in real-time, allowing for the observation of transient species as they are formed and consumed. nih.gov For example, changes in the IR spectrum can indicate the formation of new functional groups characteristic of a reaction intermediate.

Mass spectrometry is another powerful tool for identifying reactive intermediates. nih.gov By ionizing the reaction mixture and analyzing the mass-to-charge ratio of the resulting ions, it is possible to detect the presence of short-lived species. This technique can provide valuable information about the composition of the intermediates involved in the reaction of this compound.

Q & A

Basic: What are the standard synthetic methodologies for preparing 3-Chloroallyltrimethylsilane, and how do reaction conditions influence yield?

This compound is typically synthesized via hydrosilylation or Grignard reagent-mediated reactions. A common method involves reacting allyl chloride with trimethylchlorosilane in the presence of a platinum-based catalyst (e.g., Karstedt catalyst) under inert conditions . Reaction parameters such as temperature (optimized near 80–100°C), solvent polarity (e.g., toluene or THF), and stoichiometric ratios of silane to alkene significantly impact yield. Impurities like residual catalyst or unreacted silane can be removed via vacuum distillation, with purity verified by GC-MS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its moisture sensitivity and potential release of HCl upon decomposition, strict safety measures are required:

- Storage : Under inert gas (N₂/Ar) at temperatures below 25°C to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water or protic solvents .

- Waste Disposal : Neutralize with a dry base (e.g., sodium bicarbonate) before disposal to mitigate HCl generation .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) of this compound?

Discrepancies in properties like boiling point (reported as 194–195°C in some studies vs. other sources) often stem from differences in purity or measurement conditions. To address this:

- Standardize Purity : Use high-purity samples (>97%) and validate via NMR or elemental analysis .

- Control Measurement Conditions : Employ calibrated instruments (e.g., differential scanning calorimetry) under controlled humidity and pressure .

- Cross-Reference Databases : Compare data with authoritative sources like NIST Chemistry WebBook for validation .

Advanced: What advanced spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm the allylic chlorine and trimethylsilyl groups. For example, the allylic proton resonates near δ 5.5–6.0 ppm, while Si(CH₃)₃ appears as a singlet at δ 0.1–0.3 ppm .

- GC-MS : For purity assessment and detection of volatile byproducts (e.g., chlorinated alkenes) .

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C) and ~750 cm⁻¹ (C-Cl) confirm functional groups .

Advanced: How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights are critical for optimizing these processes?

This compound is used in hydrosilylation and cross-coupling reactions. Key considerations:

- Catalyst Selection : Pt(0) catalysts favor anti-Markovnikov addition to alkenes, while Rh(I) complexes may alter regioselectivity .

- Mechanistic Probes : Monitor intermediates via in situ NMR or ESI-MS to identify rate-limiting steps (e.g., oxidative addition of Si-Cl bonds) .

- Solvent Effects : Non-polar solvents (hexane) enhance silane stability, while polar aprotic solvents (DMF) may accelerate side reactions .

Advanced: What experimental strategies can mitigate side reactions (e.g., oligomerization) during the functionalization of this compound?

To suppress undesired pathways:

- Temperature Control : Maintain reactions below 100°C to prevent thermal decomposition .

- Additives : Use radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates .

- Kinetic Monitoring : Employ real-time FT-IR or Raman spectroscopy to detect early oligomer formation .

Basic: What are the primary applications of this compound in polymer and materials science?

It serves as:

- Crosslinking Agent : In silicone elastomers, enhancing thermal stability via Si-O-Si networks .

- Surface Modifier : For silica nanoparticles, improving hydrophobicity through silylation .

Advanced: How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Design a kinetic study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.